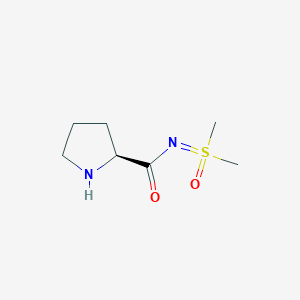
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine carboxamides. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound, which includes a pyrrolidine ring and a dimethyl(oxo)-l6-sulfanylidene group, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrrolidine derivative with a suitable carboxylic acid derivative under amide bond-forming conditions . The reaction conditions often include the use of coupling reagents such as EDCI or DCC, and the reaction is typically carried out in an organic solvent like dichloromethane or DMF.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the efficient synthesis of the pyrrolidine ring and subsequent functionalization steps . The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur-containing compounds .
Scientific Research Applications
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
The uniqueness of (S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide lies in its distinct chemical structure, which includes a dimethyl(oxo)-l6-sulfanylidene group. This unique structure contributes to its specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C7H14N2O2S |
|---|---|
Molecular Weight |
190.27 g/mol |
IUPAC Name |
(2S)-N-[dimethyl(oxo)-λ6-sulfanylidene]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2S/c1-12(2,11)9-7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
SWVURHALGJEQHR-LURJTMIESA-N |
Isomeric SMILES |
CS(=NC(=O)[C@@H]1CCCN1)(=O)C |
Canonical SMILES |
CS(=NC(=O)C1CCCN1)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12949895.png)
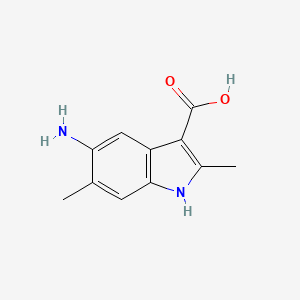
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B12949909.png)
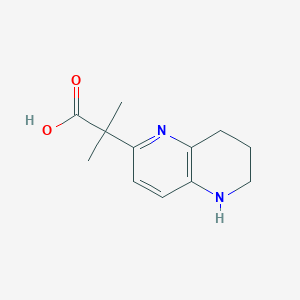
![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)

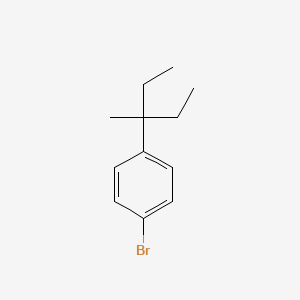


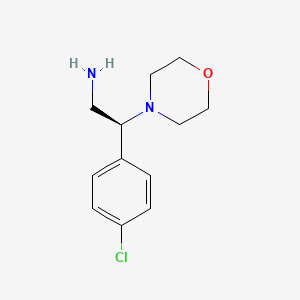
![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)


